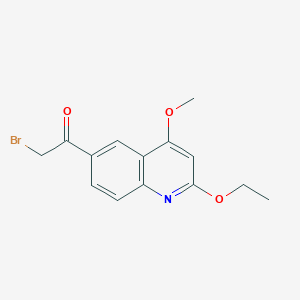![molecular formula C9H5NO3 B12864302 Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
Benzo[d]oxazole-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazole-2,4-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,4-dicarbaldehyde typically involves the cyclization of ortho-aminophenol with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions: Benzo[d]oxazole-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzo[d]oxazole-2,4-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Benzo[d]oxazole-2,4-dicarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of Benzo[d]oxazole-2,4-dicarbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets through its aldehyde groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
類似化合物との比較
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Shows significant antibacterial activity.
Uniqueness: Benzo[d]oxazole-2,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide versatility in chemical modifications and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C9H5NO3 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
1,3-benzoxazole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)10-8(5-12)13-7/h1-5H |
InChIキー |
HANKBEWEQLPLFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
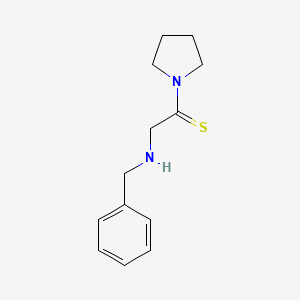
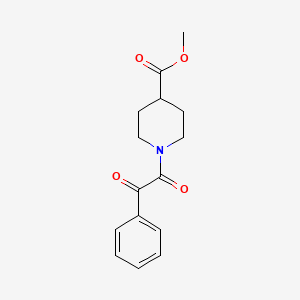
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
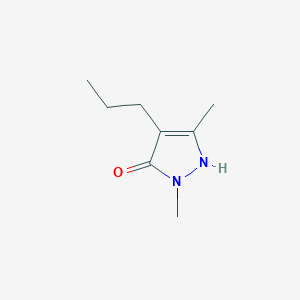

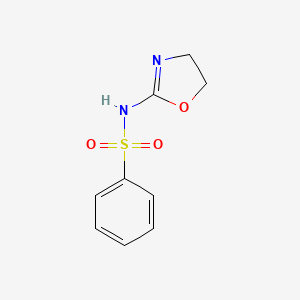

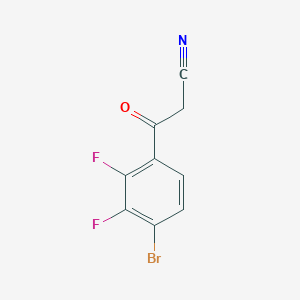
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
